molecular formula C13H10O4 B029863 3-(4-Hydroxyphenoxy)benzoic acid CAS No. 35065-12-4

3-(4-Hydroxyphenoxy)benzoic acid

Cat. No.: B029863
CAS No.: 35065-12-4
M. Wt: 230.22 g/mol
InChI Key: OSGCDVKVZWMYBG-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenoxy)benzoic acid: is an organic compound with the molecular formula C13H10O4 It is a derivative of benzoic acid and contains both a hydroxy group and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrolysis of 3-(4-Methoxyphenoxy)benzoic Acid: One common method involves the hydrolysis of 3-(4-methoxyphenoxy)benzoic acid.

    Condensation Reactions: Another method involves the condensation of 4-(3-hydroxyphenoxy)benzoic acid with piperazine using N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic amount of hydroxy benzotriazole (HOBt).

Industrial Production Methods: While specific industrial production methods for 3-(4-hydroxyphenoxy)benzoic acid are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(4-Hydroxyphenoxy)benzoic acid can undergo oxidation reactions, particularly at the hydroxy group, to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the phenoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic aromatic substitution.

Major Products:

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Various substituted phenoxybenzoic acids depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Building Block: 3-(4-Hydroxyphenoxy)benzoic acid is used as a building block in the synthesis of more complex organic molecules.

Biology:

    Antimicrobial Activity: Derivatives of this compound have shown antimicrobial properties, making them potential candidates for developing new antibiotics.

Medicine:

    Estrogenic Activity:

Industry:

    Polymer Production: The compound is used in the production of polymers, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.

Properties

IUPAC Name

3-(4-hydroxyphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGCDVKVZWMYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188569
Record name 4'-Hydroxy-3-phenoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35065-12-4
Record name 4'-Hydroxy-3-phenoxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035065124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Hydroxy-3-phenoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 73 g of 3-(4-methoxyphenoxy)benzoic acid, 300 ml of 48% hydrobromic acid, and 600 ml of acetic acid was heated at reflux for 48 hours. The reaction mixture was allowed to cool to ambient temperature, poured into cold water, and extracted with ethyl acetate. The organic extracts were dried and concentrated in vacuo. The residue was crystallized from ethyl/hexane providing 39.41 g of the desired subtitle intermediate, m.p. 172°-174° C.
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Synthesis routes and methods II

Procedure details

An amount of 3-(4'-methoxyphenoxy)benzoic acid (40.7 g, 0.167 mole) was dissolved in 200 ml of acetic acid to which 150 ml of a 48 percent solution of hydrogen bromide (HBr) was added (Aldrich Chemical Company). The reaction mixture was heated to reflux under nitrogen for 14.5 hours. The cooled reaction mixture was then diluted with 400 ml of ethyl acetate (EtOAc), washed with saturated NaCl (3×150 ml), dried with MgSO4, filtered, and solvent evaporated to afford a dark brown solid. The crude product was dissolved in methanol, treated with activated carbon, filtered through a celite pad, and evaporated. Recrystallization of the product (1:1 acetic acid/water) gave 3-(4'-hydroxyphenoxy)benzoic acid as tan crystals with a m.p. of 163° C. to 166° C.
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40.7 g
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the metabolic fate of 3-(4-Hydroxyphenoxy)benzoic acid in mammals?

A1: Studies in rats have shown that this compound is primarily excreted in urine, mainly as the sulfate conjugate. [, , , , ] This suggests that sulfation is a key detoxification pathway for this compound in mammals.

Q2: Is there a difference in the metabolism of the cis and trans isomers of cypermethrin, a pyrethroid that forms this compound as a metabolite?

A2: Yes, research indicates that while both cis- and trans-cypermethrin are metabolized to this compound, there are differences in the metabolic pathways and excretion profiles. [, ] For example, in mice, trans-cypermethrin metabolites are primarily excreted in urine, while cis-cypermethrin metabolites are mainly found in feces. []

Q3: How is this compound formed from pyrethroid insecticides?

A3: Pyrethroids like cypermethrin undergo enzymatic cleavage of the ester bond in vivo. [, ] This cleavage releases the 3-phenoxybenzyl moiety, which is further metabolized to this compound, primarily via aryl hydroxylation. [, ]

Q4: Can this compound form conjugates other than sulfate?

A5: Yes, research shows that this compound can conjugate with glucuronic acid and amino acids, such as glycine and taurine. [, , , ] These conjugation reactions contribute to the detoxification and excretion of this metabolite.

Q5: Is this compound found as a residue in plants treated with pyrethroids?

A6: While this compound itself hasn't been widely reported as a plant residue, its precursor, 3-phenoxybenzoic acid, is a common metabolite of pyrethroids in plants. [, , ] This suggests that plants might possess the metabolic pathways to further convert 3-phenoxybenzoic acid to this compound.

Q6: Can bound residues of pyrethroids in plants be metabolized to this compound in mammals?

A7: A study on bound residues of deltamethrin in stored wheat demonstrated that rats fed with treated wheat excreted this compound in their urine. [] This suggests that bound residues can be bioavailable and contribute to the formation of this metabolite in mammals.

Q7: Has this compound been investigated for potential applications beyond its role as a pyrethroid metabolite?

A8: Yes, research has explored the use of this compound in polymer synthesis. [] It has been successfully incorporated into copolyesters, demonstrating its potential utility in material science.

Q8: Can the urinary metabolite profile differentiate between oral and dermal exposure to cypermethrin?

A9: Yes, studies in humans indicate that the ratio of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA) to the combined amount of 3-phenoxybenzoic acid and this compound differs significantly between oral and dermal exposure to cypermethrin. [] This difference can be valuable in occupational exposure monitoring.

Q9: Are there any regulatory considerations regarding this compound as a pyrethroid metabolite?

A10: The European Food Safety Authority (EFSA) has investigated the inclusion of this compound in the residue definitions for risk assessment of pyrethroids. [] This highlights the increasing focus on understanding the potential risks associated with this common metabolite.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.